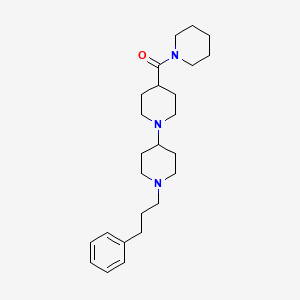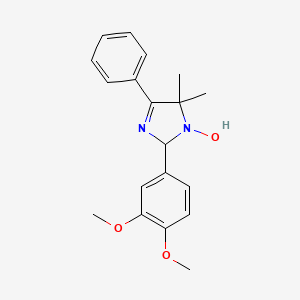
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as 6-dMannNMeN, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a mannose analog that has been shown to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is not fully understood, but it is thought to involve the modulation of immune cell function. This compound has been shown to inhibit the activation of macrophages and dendritic cells, which are key players in the immune response. Additionally, this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for immune cells. This compound has been shown to selectively inhibit the activation of macrophages and dendritic cells, while having little effect on other cell types. Additionally, this compound has been shown to have low toxicity in vitro and in vivo.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent manner. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various disease models. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be important for the development of clinical applications.
Métodos De Síntesis
The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine involves several steps, including the protection of the mannose hydroxyl groups, the nitration of the protected mannose, and the removal of the protecting groups. The final product is obtained through the coupling of the deprotected nitro-mannose with 4-methyl-2-nitroaniline. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been studied for its potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Another area of research where this compound has shown potential is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
2-methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-4-8(9(5-6)15(19)20)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLDNZUUGCNIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
